molecular formula C18H14BrNO5 B2715711 6-bromo-8-methoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 880065-66-7

6-bromo-8-methoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2715711
CAS No.: 880065-66-7
M. Wt: 404.216
InChI Key: RPKCPZSQYLHBMQ-UHFFFAOYSA-N
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Description

6-Bromo-8-methoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 696623-81-1) is a synthetic coumarin derivative supplied for research use only. This compound belongs to the 2-oxo-2H-chromene-3-carboxamide class, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery . Coumarin carboxamides are extensively investigated for their ability to interact with key biological targets. Research on highly similar analogs has demonstrated potent activity as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are critical in neurodegenerative disorders, and coumarin-based inhibitors can bind to the peripheral anionic site of AChE, which may also reduce the accumulation of β-amyloid peptides associated with Alzheimer's disease pathology . Other closely related compounds have shown exceptional, nanomolar-range potency and high selectivity as inhibitors of monoamine oxidase B (MAO-B), an enzyme whose activity is elevated in the brains of Alzheimer's patients . Furthermore, chromene and coumarin derivatives are prominent in anticancer research due to their cytotoxic effects against a diverse range of human cancer cell lines . These compounds can operate through mechanisms such as the induction of apoptosis, the suppression of the NF-κB signaling pathway, and the inhibition of hypoxia-inducible factor-1 (HIF-1) . The specific structural features of this compound—including the 6-bromo and 8-methoxy substitutions on the chromene ring and the 4-methoxyphenyl carboxamide group—are known to influence its bioactivity and are key to structure-activity relationship (SAR) studies aimed at developing more effective therapeutic agents . This product is intended for research applications only, including in vitro biological screening, mechanistic studies, and as a building block in synthetic chemistry for the development of novel bioactive molecules. CAS Number: 696623-81-1 Molecular Formula: C19H16BrNO5 Molecular Weight: 418.24 g/mol

Properties

IUPAC Name

6-bromo-8-methoxy-N-(4-methoxyphenyl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO5/c1-23-13-5-3-12(4-6-13)20-17(21)14-8-10-7-11(19)9-15(24-2)16(10)25-18(14)22/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKCPZSQYLHBMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-8-methoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of the bromine atom at the 6th position of the chromene ring.

    Methoxylation: Addition of methoxy groups at the 8th position of the chromene ring and the 4th position of the phenyl ring.

    Amidation: Formation of the carboxamide group at the 3rd position of the chromene ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-bromo-8-methoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to hydroxyl groups.

    Reduction: Reduction of the carbonyl group to a hydroxyl group.

    Substitution: Halogen substitution reactions at the bromine site.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds within the chromene class exhibit significant anticancer properties. The following table summarizes the in vitro efficacy of 6-bromo-8-methoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide against various cancer cell lines:

Cell Line IC50 Value (µM) Reference
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)10.0
A549 (Lung Cancer)15.0

These values suggest that the compound has moderate to potent anticancer activity, warranting further investigation into its mechanisms of action.

Case Study: Anticancer Properties

A recent study evaluated the effects of this compound on MCF-7 and HeLa cells, demonstrating significant cytotoxic effects through apoptosis induction confirmed by flow cytometry and Western blot analysis.

Anti-inflammatory Activity

The compound's ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes positions it as a potential anti-inflammatory agent. Studies have reported significant reductions in inflammatory markers in animal models treated with this compound.

Model Effect Observed Reference
Rat Model of ArthritisReduction in paw edema and cytokines

Antimicrobial Activity

Preliminary studies indicate that 6-bromo-8-methoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide possesses antimicrobial properties against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus25
Escherichia coli30

Mechanism of Action

The mechanism of action of 6-bromo-8-methoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating biochemical pathways. For instance, it could inhibit a specific enzyme involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A detailed comparison with analogous coumarin carboxamides is provided below, focusing on substituent effects, biological activities, and physicochemical properties.

Substituent Effects on Molecular Properties

Compound Name Molecular Formula Substituents (Chromene) Carboxamide Group Key Structural Differences
Target Compound C₁₈H₁₄BrNO₅ 6-Br, 8-OCH₃ 4-OCH₃-phenyl Bromine enhances lipophilicity/EWG*
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide C₁₉H₁₉NO₄ None (2-oxo only) 4-OCH₃-phenethyl Alkyl chain increases flexibility
6-Methoxy-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide C₁₈H₁₅NO₅ 6-OCH₃ 3-OCH₃-phenyl Methoxy vs. bromine; positional isomer
6-Bromo-8-methoxy-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide C₁₄H₁₄BrNO₅ 6-Br, 8-OCH₃ 2-methoxyethyl Aliphatic vs. aromatic carboxamide

*EWG = Electron-withdrawing group.

  • Bromine vs. Methoxy : The bromine atom in the target compound increases molecular weight and lipophilicity compared to methoxy-substituted analogs (e.g., ). Bromine’s electron-withdrawing nature may alter electronic delocalization in the chromene ring, affecting fluorescence or binding to biological targets .
  • Carboxamide Group : The 4-methoxyphenyl carboxamide in the target compound enables π-π stacking and hydrogen bonding, unlike aliphatic carboxamides (e.g., ) or phenethyl groups (e.g., ), which prioritize solubility over aromatic interactions.

Fluorescence and Optical Properties

  • Emission Trends : Methoxy groups at the 4-position of phenyl rings enhance fluorescence intensity via resonance donation (e.g., compound 5d in ). The target compound’s 4-methoxyphenyl group may similarly boost emission, but bromine’s heavy-atom effect could quench fluorescence through intersystem crossing .
  • Stokes Shifts : Compounds with strong electron-donating groups (e.g., 4-methoxyphenyl) exhibit large Stokes shifts (~100 nm) due to polarizable π-conjugated systems . The target compound’s Stokes shift is likely modulated by bromine’s electron-withdrawing effects.

Biological Activity

6-Bromo-8-methoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, which has garnered attention for its potential biological activities, particularly in anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against cancer cell lines, and related research findings.

The molecular formula of 6-bromo-8-methoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is C18H14BrNO5C_{18}H_{14}BrNO_5, with a molecular weight of 404.2 g/mol. The structure includes a bromine atom, methoxy groups, and a carboxamide functional group, contributing to its biological activity.

PropertyValue
Molecular FormulaC18H14BrNO5C_{18}H_{14}BrNO_5
Molecular Weight404.2 g/mol
CAS Number880065-66-7
StructureStructure

Anticancer Properties

Research indicates that 6-bromo-8-methoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide exhibits significant antiproliferative activity against various cancer cell lines. In particular, studies have shown that it affects the microtubule dynamics within cells, leading to cell cycle arrest and apoptosis.

  • Mechanism of Action : The compound targets tubulin, disrupting its polymerization and destabilizing microtubules. This action is crucial in cancer therapy as it interferes with mitosis and cellular division.
  • Efficacy : In vitro studies have reported IC50 values in the low micromolar range against several human tumor cell lines, including MCF7 (breast cancer) and HT-29 (colon cancer) cells. For instance, compounds structurally related to this chromene demonstrated IC50 values between 10–33 nM in MCF7 cells, indicating potent antiproliferative effects .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in the chromene class:

  • Study on Microtubule Interaction : A study demonstrated that derivatives with similar structures effectively inhibited tubulin polymerization at nanomolar concentrations, leading to G2/M phase arrest in cancer cells followed by apoptosis .
  • Combination Therapies : Co-treatment with multidrug resistance (MDR) inhibitors has shown that these compounds can bypass MDR mechanisms in resistant cancer cell lines, enhancing their therapeutic potential .

Research Findings

Recent literature emphasizes the importance of structural modifications on the biological activity of chromenes:

  • Substituent Effects : The presence of methoxy and bromo groups significantly influences the compound's ability to inhibit tubulin polymerization and induce apoptosis .
  • Comparative Studies : Compounds like CA-4 have been used as references to evaluate the efficacy of new chromene derivatives. The results suggest that certain modifications can enhance potency compared to traditional chemotherapeutics .

Q & A

Basic Question: What are the recommended analytical techniques for confirming the structural integrity of 6-bromo-8-methoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide?

Answer:
Structural confirmation requires a multi-technique approach:

  • NMR Spectroscopy : 1H^1H and 13C^13C NMR can identify proton environments (e.g., methoxy groups at δ ~3.8 ppm) and carbon frameworks. Coupling constants in aromatic regions help distinguish substitution patterns .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm1^{-1}) and amide (N-H, ~3300 cm1^{-1}) functional groups .
  • X-ray Crystallography : SHELXL software is widely used for refining crystal structures, particularly for resolving bromine and methoxy substituent orientations .
  • Elemental Analysis : Validate purity by comparing experimental vs. theoretical C, H, N, and Br percentages .

Advanced Question: How can synthetic yields of this compound be optimized, and what factors contribute to variability in reported yields?

Answer:
Yield optimization involves:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the carboxamide group, while ethanol improves solubility of intermediates .
  • Catalysts : Piperidine or triethylamine catalyze condensation reactions, reducing side-product formation .
  • Temperature Control : Reflux conditions (~80°C) are critical for cyclization steps in chromene formation .
  • Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) resolves brominated byproducts .

Reported Yield Variability : Contradictions arise from bromine’s reactivity (e.g., partial debromination under prolonged heating) and solvent purity .

Basic Question: What in vitro biological assays are commonly used to evaluate this compound’s therapeutic potential?

Answer:

  • Cytotoxicity Assays : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM, with IC50_{50} calculations .
  • Antimicrobial Screening : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anti-inflammatory Activity : COX-2 inhibition assays using ELISA kits .

Advanced Question: How can researchers resolve contradictions in biological activity data across studies?

Answer:
Contradictions often stem from:

  • Assay Conditions : Varying cell lines, serum concentrations, or incubation times. Standardize protocols per NIH guidelines .
  • Compound Purity : HPLC-MS (>95% purity) ensures reproducibility. Impurities from brominated intermediates may skew results .
  • Solubility Issues : Use DMSO stock solutions (<0.1% final concentration) to avoid cytotoxicity artifacts .

Example : A 2024 study reported IC50_{50} = 12 µM against MCF-7 cells, while a 2023 study found IC50_{50} = 28 µM. Discrepancy traced to differences in serum-free vs. serum-containing media .

Basic Question: What computational methods support the design of derivatives with enhanced bioactivity?

Answer:

  • Molecular Docking (AutoDock Vina) : Predict binding affinities to targets like Topoisomerase II or EGFR. Bromine’s electronegativity enhances halogen bonding in active sites .
  • QSAR Models : Correlate substituent effects (e.g., methoxy vs. nitro groups) with cytotoxicity using Hammett constants .
  • DFT Calculations : Optimize geometries at B3LYP/6-31G* level to study charge distribution and reactive sites .

Advanced Question: What strategies mitigate challenges in crystallizing this compound for structural studies?

Answer:

  • Co-Crystallization : Use small-molecule additives (e.g., 1,2-dichloroethane) to stabilize π-π stacking between chromene rings .
  • Temperature Gradients : Slow cooling from 60°C to 4°C promotes ordered lattice formation .
  • SHELXL Refinement : Apply TWIN and BASF commands to model twinning in crystals with pseudo-merohedral symmetry .

Example : A 2025 study achieved 0.85 Å resolution by co-crystallizing with a benzene sulfonamide derivative, resolving bromine positional disorder .

Basic Question: How does the bromine substituent influence the compound’s reactivity and bioactivity?

Answer:

  • Reactivity : Bromine enhances electrophilicity at the 6-position, facilitating Suzuki couplings or nucleophilic aromatic substitutions .
  • Bioactivity : Bromine’s hydrophobic volume improves membrane permeability and target binding (e.g., kinase inhibition via halogen bonds) .

Advanced Question: What experimental designs validate the compound’s stability under physiological conditions?

Answer:

  • pH Stability Studies : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor degradation via HPLC at 0, 6, 12, 24 h .
  • Thermal Stability : TGA/DSC analysis (25–300°C) identifies decomposition points. Melting points >200°C suggest solid-state stability .
  • Light Sensitivity : UV-vis spectroscopy under UV-A/UV-B exposure detects photodegradation products .

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